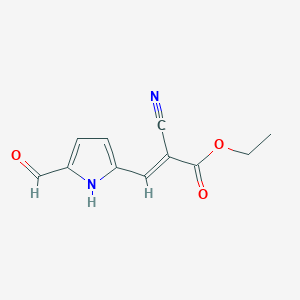
1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one
説明
The compound “1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one” is also known as Ethanone, Paeonal, Paeonol, Peonol, Resacetophenone-4-methyl ether, 2-Hydroxy-4-methoxyacetophenone, 2’-Hydroxy-4’-methoxyacetophenone, and 2-Hydroxy-6-methoxybenzaldehyde . It has a molecular formula of C9H10O3 and a molecular weight of 166.1739 .
Synthesis Analysis
The synthesis of this compound involves a reaction of 3-methoxyphenyl phenylacetate with triflic anhydride (Tf2O). The reaction mixture is cooled to -50°C and an equimolar amount of Tf2O is added. The reaction mass is then allowed to reach room temperature and left for 3 days until the starting ester disappears .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file . The 1-(2-hydroxy-4-methoxyphenyl)ethanone part of the molecule is located on the crystallographic mirror plane. The strong intramolecular hydrogen bond O17–H17·O1 is observed .Chemical Reactions Analysis
The compound is the result of an intramolecular Fries-rearrangement in the molecule of the ester . Trifluoromethanesulfonic (triflic) anhydride plays an important role in synthetic organic chemistry .Physical And Chemical Properties Analysis
The compound is insoluble in water . It is a white to off-white or light yellow powder .科学的研究の応用
Tautomerism and Conformation
A study conducted by Cunningham, Lowe, and Threadgill (1989) explored the tautomerism and conformation of aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones, including 1-(2-hydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione. They found that these compounds predominantly exist in the enolised form in solution, with specific structural characteristics observed through X-ray crystallography and NMR techniques (Cunningham, Lowe, & Threadgill, 1989).
Antioxidative Properties
Kikuzaki, Hara, Kawai, and Nakatani (1999) identified the antioxidative phenylpropanoids in berries of Pimenta dioica, including compounds structurally related to 1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one. These phenylpropanoids demonstrated significant inhibitory effects on the autoxidation of linoleic acid (Kikuzaki, Hara, Kawai, & Nakatani, 1999).
Radical Cation Behavior
Baciocchi, Bietti, Putignani, and Steenken (1996) studied the behavior of arylalkanol radical cations, including those related to 1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one. They observed specific bond cleavage patterns and the role of α- and β-OH groups in these processes (Baciocchi, Bietti, Putignani, & Steenken, 1996).
Synthesis and Chemical Properties
Putri, Soewandi, and Budiati (2019) investigated the influence of methoxy groups on the reactivity and synthesis efficiency of compounds structurally similar to 1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one. They found that the presence of methoxy groups can affect the synthesis yield and purity of these compounds (Putri, Soewandi, & Budiati, 2019).
Safety and Hazards
特性
IUPAC Name |
1-(2-hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-19-13-8-9-14(16(18)11-13)15(17)10-7-12-5-3-2-4-6-12/h2-6,8-9,11,18H,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCZZYGBJVMLOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361049 | |
| Record name | AK-087/42718243 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one | |
CAS RN |
22141-31-7 | |
| Record name | AK-087/42718243 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-(4-bromophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B344199.png)
![2-Amino-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile](/img/structure/B344203.png)
![Ethyl 5-amino-2-[2-(4-chlorobenzylidene)hydrazino]-4-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B344204.png)
![Ethyl ({5-cyano-2-[(2-ethoxy-2-oxoethyl)sulfanyl]-6-phenyl-4-pyrimidinyl}sulfanyl)acetate](/img/structure/B344205.png)
![5-amino-N'-{4-nitrobenzylidene}-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carbohydrazide](/img/structure/B344206.png)
![5-amino-N'-(4-methoxybenzylidene)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carbohydrazide](/img/structure/B344207.png)
![5-amino-3-(4-chlorophenyl)-N'-(4-methoxybenzylidene)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carbohydrazide](/img/structure/B344208.png)
![5-amino-N'-(4-chlorobenzylidene)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carbohydrazide](/img/structure/B344209.png)
![[1-(4-Isopropoxybenzyl)-4-piperidinyl]{bis[4-(trifluoromethyl)phenyl]}methanol](/img/structure/B344216.png)
![N-[4-(cyclopropylmethoxy)phenylmethyl]-4-[bis(4-trifluoromethylphenyl)hydroxymethyl]piperidine](/img/structure/B344217.png)
![2,2,2-Trifluoroethyl 4-{[4-(hydroxy{bis[4-(trifluoromethoxy)phenyl]}methyl)-1-piperidinyl]methyl}phenylcarbamate](/img/structure/B344219.png)
![Isopropyl 4-{[4-(hydroxy{bis[4-(trifluoromethoxy)phenyl]}methyl)-1-piperidinyl]methyl}phenylcarbamate](/img/structure/B344220.png)